![molecular formula C9H16O B053211 (5S)-3,5-Dimethyl-3-heptene-2-one CAS No. 111187-62-3](/img/structure/B53211.png)
(5S)-3,5-Dimethyl-3-heptene-2-one
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Overview
Description
(5S)-3,5-Dimethyl-3-heptene-2-one, also known as DMH, is a chemical compound that belongs to the family of ketones. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Polymerization
- The dehydration of (S)-3,5-dimethyl-1-hepten-3-ol leads to the synthesis of compounds including (5S)-3,5-dimethyl-1,3-heptadienes, which can be polymerized using specific catalyst systems. These polymers exhibit specific rotations similar to their monomers, with notable exceptions in some stereospecific polymerization cases (Janović & Fleš, 1971).
Key Intermediate in Synthesis
- The compound acts as a key intermediate in the synthesis of other chemicals, such as α-irone, with specific reactions involving catalysts like palladous chloride and p-phenyl-1-phospha-3-methyl-3-cyclopentene (Watanabe, Suga, & Fujita, 1973).
Intermediates in Herbicide Synthesis
- It is used in the synthesis of intermediates like 1,1,7-Trichloro-1-heptene-3-one, crucial for producing pyrazole herbicides. The synthesis process involves reactions like hydrolysis and acylation, and the final product is confirmed through spectroscopic methods (Xie Liu-li, 2013).
Gas-Phase Reactions
- In gas-phase reactions with O3, the compound forms part of a reaction pathway leading to products like carbonyl compounds. This process helps in understanding the reaction mechanisms of alkenes with ozone (Atkinson, Tuazon, & Aschmann, 1995).
Preparation of Chiral Auxiliaries
- Optically pure versions of related compounds, such as 2,6-dimethyl-3,5-heptanediol, are prepared for use as chiral auxiliaries in various chemical syntheses. The synthesis involves hydrogenation processes and recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
In Chemical Reactions and Spectroscopy
- The compound's derivatives and analogs are explored for their structural properties and activities, like radical scavenging. The research combines experimental and theoretical methods, including spectroscopic analysis and density functional theory calculations (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
properties
CAS RN |
111187-62-3 |
---|---|
Product Name |
(5S)-3,5-Dimethyl-3-heptene-2-one |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E,5S)-3,5-dimethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h6-7H,5H2,1-4H3/b8-6+/t7-/m0/s1 |
InChI Key |
IGGLXFFDERYJLU-DGUDBNDOSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C(=O)C |
SMILES |
CCC(C)C=C(C)C(=O)C |
Canonical SMILES |
CCC(C)C=C(C)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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